3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1171762-40-5
Cat. No.: VC2916055
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171762-40-5 |
|---|---|
| Molecular Formula | C11H9BrN2O |
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | 5-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H9BrN2O/c1-7-2-3-8(4-10(7)12)11-9(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) |
| Standard InChI Key | JNTLCIBOLKTOFL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br |
Introduction
Chemical Properties and Structure
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is characterized by its five-membered heterocyclic pyrazole ring with two adjacent nitrogen atoms. The compound features a 3-bromo-4-methylphenyl substituent at position 3 of the pyrazole ring and a carbaldehyde group at position 4. Its molecular structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.
| Property | Value |
|---|---|
| CAS No. | 1171762-40-5 |
| Molecular Formula | C11H9BrN2O |
| Molecular Weight | 265.11 g/mol |
| Chemical Class | Pyrazole derivative |
| Functional Groups | Pyrazole ring, carbaldehyde, bromophenyl |
The compound's structure contains several key components that contribute to its chemical behavior: the pyrazole core provides a scaffold for further modifications, the carbaldehyde group offers a reactive site for derivatization, and the bromine substituent enhances its potential as an intermediate in coupling reactions. The methyl group on the phenyl ring can influence the compound's lipophilicity and electronic properties.
Synthesis Methods
Vilsmeier-Haack Reaction
The synthesis of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction as a key step. This reaction is commonly employed for introducing a formyl group into the pyrazole ring. The process involves treating the appropriate pyrazole precursor with a combination of phosphoryl chloride (POCl3) and dimethylformamide (DMF) . The reaction proceeds through the formation of an iminium salt intermediate, which subsequently undergoes hydrolysis to yield the carbaldehyde product.
Multi-step Synthesis
A complete synthesis pathway typically involves three key steps:
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Bromination: Introduction of the bromine atom to the appropriate phenyl substrate.
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Hydrazine Reaction: Formation of the pyrazole ring through reaction with hydrazine derivatives.
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Formylation: Introduction of the carbaldehyde group via the Vilsmeier-Haack reaction.
The reaction conditions can be optimized by controlling factors such as temperature, reaction time, and choice of solvents. Common solvents include ethanol or acetic acid, with temperatures ranging from room temperature to reflux conditions for effective reaction completion.
Alternative Synthetic Routes
For pyrazole derivatives in general, the literature describes alternative synthetic routes. For example, 3-substituted pyrazole-4-carbaldehydes can be prepared by formylation of semicarbazones derived from alkyl, phenyl, and cycloalkyl methyl ketones with the complex of POCl3 with dimethylformamide . Additionally, phenylhydrazones can undergo cyclization with DMF/POCl3 to produce substituted pyrazoles with carbaldehyde functionality .
Spectroscopic Analysis
Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are crucial for confirming the structural integrity and purity of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde following synthesis. These methods provide detailed information about the molecular structure and help in identifying functional groups.
Infrared Spectroscopy
In the IR spectrum, characteristic absorption bands can be expected for:
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C=O stretching of the aldehyde group (typically around 1680-1700 cm^-1)
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N-H stretching of the pyrazole ring (around 3100-3300 cm^-1)
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Aromatic C=C stretching vibrations (1400-1600 cm^-1)
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C-Br stretching (around 550-650 cm^-1)
Nuclear Magnetic Resonance
In the 1H NMR spectrum, several characteristic signals would be expected:
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Aldehyde proton: singlet at approximately 9.5-10.0 ppm
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Aromatic protons of the phenyl ring and the C5-H of the pyrazole ring: multiplets in the 7.0-8.0 ppm region
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Methyl group protons: singlet around 2.3-2.5 ppm
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N-H proton of the pyrazole ring: broad singlet at 12-14 ppm (often subject to exchange processes)
The 13C NMR spectrum would typically show:
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Carbonyl carbon of the aldehyde group: 180-190 ppm
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Carbons of the pyrazole ring: 130-150 ppm
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Aromatic carbons: 120-140 ppm
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Methyl carbon: around 20 ppm
Biological Activities and Applications
| Biological Activity | Example of Pyrazole Class | Potential Mechanism |
|---|---|---|
| Anti-inflammatory | COX-2 inhibitors | Inhibition of inflammatory pathways |
| Anticancer | Kinase inhibitors | Interference with cell signaling |
| Anticonvulsant | CNS-active pyrazoles | Modulation of ion channels |
| Antimicrobial | Various pyrazole derivatives | Disruption of microbial cellular processes |
| Analgesic | Pyrazole-based NSAIDs | Pain pathway modulation |
The presence of the bromine atom and methyl group on the phenyl ring may enhance drug-like properties, such as lipophilicity and metabolic stability, which are crucial factors in drug development.
Chemical Applications
The carbaldehyde functional group provides a reactive site for further derivatization, allowing for the synthesis of a variety of compounds with potentially enhanced biological activities. This makes 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde a valuable intermediate in the synthesis of more complex molecules, including:
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Chalcones: Through aldol condensation with acetophenones
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Pyrazolopyrimidines: Via cyclocondensation reactions
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Schiff bases: Through condensation with primary amines
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Oximes and hydrazones: Via reaction with hydroxylamine or hydrazine derivatives
These derivatives may exhibit diverse biological properties and can serve as key intermediates in the synthesis of pharmaceutically relevant compounds.
Chemical Reactions
The reactivity of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is primarily dictated by the presence of the carbaldehyde group, which can undergo various transformations typical of aldehydes. Based on the general reactivity patterns of pyrazole-carbaldehydes, several key reaction types can be anticipated :
Addition and Reduction Reactions
The carbaldehyde group can undergo nucleophilic addition reactions with various reagents. Reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) converts the aldehyde to the corresponding alcohol. These reactions are important for the preparation of derivatives with different functional groups that may exhibit altered biological activities .
Oxidation Reactions
The aldehyde functionality can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) in water-pyridine medium. As documented for similar compounds, the resulting acid can be further converted into acid chlorides, esters, or amides, expanding the range of accessible derivatives . For instance, in related compounds:
"3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids in high yield, these were further converted into the corresponding chlorides and amides."
Condensation Reactions
The aldehyde group readily participates in condensation reactions with various nucleophiles :
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Knoevenagel condensation: Reactions with active methylene compounds such as malononitrile or ethyl acetoacetate lead to the formation of olefinic products.
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Formation of azomethines: Condensation with semicarbazide, thiosemicarbazide, or hydroxylamine yields the corresponding semicarbazone, thiosemicarbazone, or oxime derivatives, respectively.
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Schiff base formation: Reactions with amines result in the formation of imines, which are important intermediates in organic synthesis and can exhibit biological activities.
Aldol Condensation
The aldehyde group can undergo aldol condensation with ketones to form α,β-unsaturated ketones (chalcones). This reaction has been documented for similar pyrazole-carbaldehydes:
"3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one was synthesized in a high yield by an aldol condensation between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanolic NaOH at room temperature."
Comparison with Related Compounds
3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde belongs to a family of structurally related compounds that differ in their substitution patterns or the position of the functional groups. Comparing these compounds provides insights into structure-activity relationships and helps understand how structural modifications affect properties and activities.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | C11H9BrN2O | 265.11 | Reference compound |
| 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | C10H7BrN2O | 251.08 | Lacks methyl group, different position of bromine |
| 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | C5H5BrN2O | 189.01 | Lacks phenyl ring, methyl on N instead of phenyl |
| 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | 160.00 | Lacks carbaldehyde group and phenyl ring |
The position and nature of substituents on the pyrazole and phenyl rings can significantly influence the electronic properties, reactivity, and biological activities of these compounds. For instance, the position of the bromine atom (3- versus 4-position on the phenyl ring) may affect the electron distribution in the molecule and consequently its interactions with biological targets. Similarly, the presence or absence of a methyl group can impact the lipophilicity and steric properties of the compound.
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